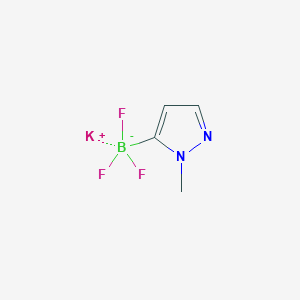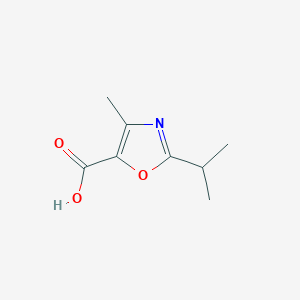
Ácido 2-(carboximetil)-3-clorobenzoico
Descripción general
Descripción
2-(Carboxymethyl)-3-chlorobenzoic acid is a chemical compound characterized by a benzene ring substituted with a carboxymethyl group (-CH2-COOH) at the second position and a chlorine atom at the third position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-chlorobenzoic acid as the starting material.
Carboxymethylation Reaction: The carboxymethylation of 3-chlorobenzoic acid can be achieved using chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the carboxylic acid reacts with chloroacetic acid to form the carboxymethyl derivative.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the pure 2-(carboxymethyl)-3-chlorobenzoic acid.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using reactors designed to handle large volumes of reactants and products. Continuous flow reactors or batch reactors are commonly employed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for analysis.
Types of Reactions:
Oxidation: 2-(Carboxymethyl)-3-chlorobenzoic acid can undergo oxidation reactions to form derivatives such as carboxylic acids or esters.
Reduction: Reduction reactions can convert the carboxymethyl group into a hydroxymethyl group.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Hydroxymethyl derivatives.
Substitution Products: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Carboxymethyl)-3-chlorobenzoic acid finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand the role of carboxymethyl groups in biological systems.
Industry: It is used in the production of polymers and other materials where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism by which 2-(carboxymethyl)-3-chlorobenzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets through hydrogen bonding or ionic interactions. The carboxymethyl group can form hydrogen bonds with amino acids in proteins, influencing the binding affinity and activity of the compound.
Molecular Targets and Pathways:
Proteins: The compound may target specific proteins involved in disease pathways.
Enzymes: It can inhibit or activate enzymes that play a role in metabolic processes.
Comparación Con Compuestos Similares
2-(Carboxymethyl)benzoic Acid: Lacks the chlorine atom.
3-Chlorobenzoic Acid: Lacks the carboxymethyl group.
4-(Carboxymethyl)benzoic Acid: Carboxymethyl group at the fourth position.
Uniqueness: 2-(Carboxymethyl)-3-chlorobenzoic acid is unique due to the combination of the carboxymethyl group and the chlorine atom, which provides distinct chemical properties compared to its analogs
Propiedades
IUPAC Name |
2-(carboxymethyl)-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-7-3-1-2-5(9(13)14)6(7)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARZEJOUACLTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22482-74-2 | |
| Record name | 2-(carboxymethyl)-3-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)
![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)



![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)


![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)
![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)
